Advanced Technical Guide: 4-(Pyridin-3-yloxy)phthalic Acid in Materials Science
Advanced Technical Guide: 4-(Pyridin-3-yloxy)phthalic Acid in Materials Science
Executive Summary & Registry Clarification
In chemical informatics and drug development, registry misattributions can severely derail experimental workflows and procurement. It is imperative to establish correct nomenclature before proceeding with any technical methodology.
Critical Clarification: The registry number CAS 5345-42-6 frequently misattributed in aggregate databases actually corresponds to 3-Methyl-2-nitroanisole (Molecular Formula: C8H9NO3), a completely different aromatic compound used primarily as a dye and pharmaceutical intermediate[1].
The correct registry number for 4-(Pyridin-3-yloxy)phthalic acid is CAS 808117-87-5 [2]. This compound is a highly valuable, V-shaped bifunctional organic linker. Featuring both a pyridyl nitrogen and an ortho-dicarboxylic acid moiety, it is extensively utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs), coordination polymers, and high-performance polyimides. This whitepaper focuses exclusively on the verified properties, synthesis, and applications of CAS 808117-87-5.
Physicochemical Profiling
The structural asymmetry and dual-functional nature of 4-(Pyridin-3-yloxy)phthalic acid dictate its behavior in solution and during crystallization. The ortho-dicarboxylic acid groups exhibit distinct pKa values (typically ~2.89 and ~5.51 for related phthalic acids[3]), allowing for pH-controlled stepwise deprotonation during coordination reactions.
Table 1: Quantitative Chemical & Physical Properties
| Property | Verified Data |
| Chemical Name | 4-(Pyridin-3-yloxy)phthalic acid |
| Corrected CAS Number | 808117-87-5[2] |
| Molecular Formula | C13H9NO5[2] |
| Molecular Weight | 259.218 g/mol [2] |
| InChIKey | GHOIWWGUPHCJIX-UHFFFAOYSA-N[2] |
| Structural Features | Pyridyl ether linkage, ortho-dicarboxylic acid |
| Coordination Sites | 1 x Pyridyl Nitrogen, 4 x Carboxylate Oxygens |
De Novo Synthesis & Mechanistic Causality
The synthesis of 4-(Pyridin-3-yloxy)phthalic acid requires a two-stage process: a Nucleophilic Aromatic Substitution (SNAr) to form a phthalonitrile intermediate[4], followed by rigorous alkaline hydrolysis.
Figure 1: Step-by-step synthetic workflow for 4-(Pyridin-3-yloxy)phthalic acid.
Protocol 1: Ligand Synthesis Workflow
Step 1: SNAr Reaction
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Action: Dissolve 4-fluorophthalonitrile and 3-hydroxypyridine in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃) and heat the mixture to 100°C under an inert argon atmosphere for 12 hours.
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Causality: K₂CO₃ is selected as a mild base because it effectively deprotonates the hydroxyl group of 3-hydroxypyridine to form a highly nucleophilic phenoxide-equivalent, without being strong enough to trigger premature hydrolysis or degradation of the sensitive nitrile groups. DMF is chosen as the solvent because its high dielectric constant and polar aprotic nature stabilize the Meisenheimer complex transition state during the SNAr reaction.
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Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete disappearance of the 4-fluorophthalonitrile spot confirms the formation of 4-(3-pyridyloxy)phthalonitrile[4].
Step 2: Alkaline Hydrolysis & Precipitation
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Action: Isolate the intermediate and suspend it in an aqueous ethanolic solution of Potassium Hydroxide (KOH). Reflux for 24 hours. Cool the mixture and slowly add concentrated HCl until the pH reaches 2.0–2.5.
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Causality: Alkaline hydrolysis is strictly preferred over acidic hydrolysis for ortho-dinitriles. Acidic conditions often stall at the formation of highly stable imide byproducts. KOH drives the complete conversion of nitriles to soluble potassium carboxylates. Subsequent acidification drops the pH below the pKa of the phthalic acid moiety (~2.89)[3], ensuring full protonation and driving the precipitation of the neutral 4-(Pyridin-3-yloxy)phthalic acid.
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Validation: Confirm purity via ¹H-NMR (DMSO-d6). The spectrum must show the disappearance of the nitrile carbon signal (~115 ppm in ¹³C-NMR) and the appearance of a broad, integrating carboxylic acid -OH peak at ~13.0 ppm.
Coordination Chemistry & MOF Assembly
Because of its V-shaped geometry and the ~85° dihedral angle typically formed between the phthalic and pyridyl rings[4], 4-(Pyridin-3-yloxy)phthalic acid is an exceptional candidate for constructing luminescent or catalytically active MOFs. The ligand can bridge multiple metal centers, utilizing both the hard carboxylate oxygens (ideal for lanthanides like Eu³⁺) and the softer pyridyl nitrogen.
Figure 2: Solvothermal assembly logic of MOFs using 4-(Pyridin-3-yloxy)phthalic acid.
Protocol 2: Solvothermal Synthesis of Europium MOF
This protocol outlines the synthesis of a luminescent Europium framework: Eu(3+)C13H7NO5(2-)0.5C2O4(2-)*3H2O[2].
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Action: Dissolve 4-(Pyridin-3-yloxy)phthalic acid and Europium(III) nitrate hexahydrate in a mixed solvent system of ethanol and water. Add a catalytic amount of nitric acid (HNO₃). Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at a constant temperature for 48.0 hours[2]. Cool to room temperature at a controlled rate of 5°C/h.
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Causality: The addition of nitric acid acts as a crucial modulator. It competitively coordinates with the Eu³⁺ ions and suppresses the rapid deprotonation of the phthalic acid. This slows down the nucleation rate, shifting the kinetic pathway toward the thermodynamic growth of highly crystalline, defect-free MOF structures rather than amorphous coordination precipitates. The sealed autoclave generates autogenous pressure, increasing precursor solubility and allowing reversible coordination bond formation—an essential "error-correction" mechanism during lattice assembly.
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Validation: Post-synthesis, validate the framework integrity using Powder X-Ray Diffraction (PXRD). Compare the experimental diffractogram against the simulated pattern generated from single-crystal X-ray data. A matching pattern with sharp, well-defined peaks at low 2θ angles (e.g., 5–10°) confirms the successful assembly of the porous crystalline phase.
References
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Molaid. "4-(pyridin-3-yloxy)-phthalic acid | 808117-87-5". molaid.com. Available at: [Link]
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ResearchGate. "4-(3-Pyridyloxy)phthalonitrile". researchgate.net. Available at:[Link]
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Wikipedia. "Phthalic acid". wikipedia.org. Available at: [Link]
